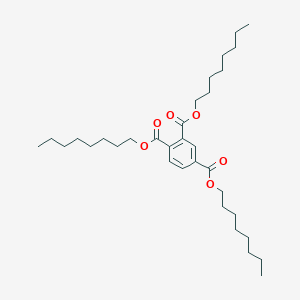

トリオクチルベンゼン-1,2,4-トリカルボン酸塩

説明

Trioctyl trimellitate is a flammable plasticizer used to improve the flexibility and durability of polyvinyl chloride (PVC)This compound is valued for its high-temperature performance, low volatility, and excellent electrical properties .

科学的研究の応用

Industrial Applications

Plasticizer in PVC and Other Polymers

TOTM is primarily used as a plasticizer in polyvinyl chloride (PVC) formulations. It enhances the flexibility, durability, and thermal stability of PVC products. Key applications include:

- Automotive Components : Used in manufacturing parts like instrument panels and cable insulation due to its high-temperature resistance.

- Medical Products : Its non-toxic profile makes it suitable for health-sensitive applications such as medical tubing and devices.

- Consumer Goods : Found in toys, food packaging, and synthetic leather.

| Application Area | Specific Uses |

|---|---|

| Automotive | Instrument panels, cable insulation |

| Medical | Tubing, devices |

| Consumer Products | Toys, food packaging, synthetic leather |

Lubricants and Viscosity Reference Fluids

TOTM has been evaluated for use as a lubricant in the polymer industry and as a reference fluid for viscosity measurements. Its low volatility and stability under heat make it ideal for these applications.

Scientific Research Applications

Drug Delivery Systems

Recent studies have highlighted the potential of TOTM in biomedical applications, particularly as a carrier for hydrophobic drugs. Its biocompatibility allows it to improve drug solubility and bioavailability. Research is ongoing to explore:

- Nanoparticle Formulations : TOTM nanoparticles are being investigated for targeted drug delivery systems that enable controlled release and enhanced therapeutic efficacy.

- Toxicology Studies : Evaluations have shown that TOTM exhibits low toxicity with no adverse reproductive effects observed in animal models.

Environmental Applications

Research into the environmental impact of TOTM indicates its low toxicity towards aquatic organisms and minimal bioaccumulation potential. Studies suggest that it breaks down into less harmful metabolites upon environmental exposure, making it a candidate for safer alternatives in various applications.

作用機序

Target of Action

Trioctyl benzene-1,2,4-tricarboxylate, also known as Trioctyl trimellitate, is a chemical compound used in various applications. It is often incorporated in plasticizer for PVC for a higher molecular weight .

Mode of Action

As a plasticizer, it may interact with the polymer chains in PVC, increasing their flexibility and durability .

Action Environment

Trioctyl benzene-1,2,4-tricarboxylate can be found in products with material based on plastic (e.g., food packaging and storage, toys, mobile phones) . Environmental factors such as temperature and exposure to air may influence its action, efficacy, and stability .

準備方法

Trioctyl trimellitate is typically synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The process involves heating the reactants in the presence of a catalyst, such as butyl titanate, under nitrogen protection to prevent oxidation. The reaction is carried out in an esterifying kettle, where trimellitic anhydride is dissolved in octanol, and the mixture is stirred and heated until the esterification is complete .

化学反応の分析

Trioctyl trimellitate, being an ester, reacts with acids to liberate heat along with alcohols and acids. It can undergo reactions with strong oxidizing acids, which may cause a vigorous exothermic reaction. Additionally, it reacts with caustic solutions, generating heat. Common reagents used in these reactions include acids and bases, and the major products formed are alcohols and acids .

類似化合物との比較

Trioctyl trimellitate is often compared with other plasticizers such as dioctyl terephthalate, dioctyl phthalate, and bis(2-ethylhexyl) adipate. While all these compounds serve as plasticizers, trioctyl trimellitate is unique in its high-temperature performance, low volatility, and excellent electrical properties. This makes it particularly suitable for applications requiring extreme low volatility and good electrical properties .

Similar Compounds::- Dioctyl terephthalate

- Dioctyl phthalate

- Bis(2-ethylhexyl) adipate

生物活性

Trioctyl benzene-1,2,4-tricarboxylate (TOTM), also known as tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate, is a high molecular weight ester derived from trimellitic acid. Its molecular formula is C33H54O6, and it is primarily used as a plasticizer in various applications due to its favorable properties such as low volatility and high thermal stability. This article provides a comprehensive overview of the biological activity of TOTM, including its toxicity, metabolic pathways, and potential applications in biomedical fields.

Overview of Biological Activity

Research indicates that TOTM exhibits low toxicity across various biological assays. Notably, studies have shown no adverse reproductive or developmental effects in animal models. For example, in Sprague-Dawley rats administered with TOTM, there were no significant impacts on copulation or fertility rates . The compound's low bioaccumulation potential is evidenced by the fact that a significant portion is excreted unchanged or as metabolites in urine and feces following oral administration.

Toxicokinetics

The toxicokinetic profile of TOTM has been characterized through several studies. In one study involving male rats, approximately 75% of an oral dose was excreted unchanged in feces, while 16% was found as metabolites in urine . The elimination half-lives for the compound were observed to be biphasic, with initial half-lives of 3-4 hours followed by longer phases of 30-40 hours .

TOTM acts primarily as a plasticizer by interacting with polymer chains in materials like polyvinyl chloride (PVC), enhancing flexibility and durability. The compound's structural characteristics allow it to remain stable under various conditions, making it suitable for applications that require long-lasting performance without compromising safety .

Ecotoxicological Profile

TOTM has been evaluated for its ecotoxicological effects and has shown low toxicity towards aquatic organisms. For instance, chronic toxicity tests with Daphnia magna reported a No Observed Effect Concentration (NOEC) greater than 0.082 mg/L . This suggests that TOTM does not pose significant risks to aquatic ecosystems at concentrations below its solubility limits.

Comparative Analysis with Other Compounds

TOTM shares structural similarities with other trimellitic acid esters but stands out due to its specific alkyl chain length and lower toxicity profile compared to phthalates such as di(2-ethylhexyl) phthalate (DEHP). The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C24H38O4 | Commonly used plasticizer but linked to health concerns |

| Tris(isooctyl) trimellitate | C33H54O6 | Similar structure but different alkyl chain length |

| Trioctyl benzene-1,2,4-tricarboxylate | C33H54O6 | Lower toxicity profile and better thermal stability |

Study on Reproductive Toxicity

A reproductive/developmental toxicity screening test conducted on rats demonstrated that the NOAEL (No Observed Adverse Effect Level) for males was 100 mg/kg bw/day and for females was 1,000 mg/kg bw/day . These findings indicate that while there may be some effects at higher doses, TOTM is generally safe for reproductive health at lower concentrations.

Peroxisome Proliferation Studies

In studies examining peroxisome induction in liver tissues of treated rats, significant increases in liver enzyme activities related to peroxisome proliferation were observed at higher doses. However, there were no significant histopathological changes noted across treatment groups . This suggests that while TOTM can induce certain metabolic pathways associated with liver function, it does not result in overt organ damage at tested doses.

特性

IUPAC Name |

trioctyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXDCMUUZNIWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047533 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89-04-3 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPJ04URH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the common applications of trioctyl trimellitate?

A1: Trioctyl trimellitate is widely used as a plasticizer for polyvinyl chloride (PVC) in various applications. This includes tubing for chemical transport [], sealing gaskets [, ], cable sheathing [, ], automotive wires [, ], synthetic leather [], and hoses [].

Q2: How does TOTM impact PVC's properties?

A2: TOTM enhances PVC's flexibility and processability. This is evident in its use in applications requiring flexibility, such as tubing [] and synthetic leather []. It also contributes to improved high-temperature resistance, sealing performance, flame retardancy, and corrosion resistance in PVC gaskets [, ].

Q3: Does TOTM have any impact on the environmental profile of PVC products?

A3: Yes, TOTM is often used in formulations designed to meet environmental regulations like RoHS and REACH, aiming to replace hazardous plasticizers like certain phthalates [, ].

Q4: Are there any limitations to using TOTM in PVC applications, particularly regarding temperature?

A4: While TOTM improves PVC's flexibility and processability, it might not be as thermally stable as some other plasticizers. Research shows that PVC tubing plasticized with TOTM was less thermally stable compared to a reference material containing a trimellitate-based plasticizer [].

Q5: Beyond PVC, are there other materials where TOTM finds application?

A5: Yes, TOTM is also used in the formulation of various rubber materials, including nitrile-butadiene rubber, where it contributes to flexibility and overall performance in applications such as fuel pipes [].

Q6: What is the molecular formula and weight of trioctyl trimellitate?

A6: While the provided research papers don't explicitly state the molecular formula and weight of TOTM, its chemical structure consists of a trimellitic acid core esterified with three 2-ethylhexyl alcohol groups. Based on this, its molecular formula is C33H54O6, and its molecular weight is 546.78 g/mol.

Q7: What spectroscopic techniques are used to characterize TOTM?

A7: Fourier-transform infrared spectroscopy (FTIR) is commonly used to identify TOTM in materials. Specifically, attenuated total reflectance (ATR) FTIR is employed to analyze TOTM-containing samples, revealing characteristic absorption bands that differentiate it from other plasticizers [].

Q8: Are there alternatives to TOTM being explored, and what are their potential advantages?

A8: Yes, research highlights dioctyl terephthalate (DEHT) as a potential alternative to TOTM in certain applications like PVC cable sheathing [, ]. DEHT is believed to offer superior odor control, wear resistance, and heat resistance compared to TOTM in such applications [].

Q9: What drives the search for TOTM alternatives?

A9: The search for TOTM alternatives stems from the continuous need to improve material properties, address environmental concerns, and potentially reduce costs in various applications.

Q10: What is known about the potential interaction of TOTM with biological systems?

A10: Molecular modeling studies suggest that TOTM is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are implicated in the toxic effects of some phthalates []. This indicates TOTM might possess a safer toxicological profile compared to certain phthalate plasticizers.

Q11: What is the environmental impact of TOTM, particularly regarding its presence in forest ecosystems?

A11: Research in pine-oak mixed forests has identified TOTM as a potential allelopathic substance present in forest litter, particularly pine litter. This means TOTM released from decomposing litter might inhibit the germination and growth of certain tree species, including Pinus armandii [].

Q12: Is TOTM degradation in the environment a concern?

A12: While the research provided does not delve into specific degradation pathways, the presence of TOTM in forest litter suggests it can persist in the environment and potentially impact plant growth. More research is needed to understand its long-term environmental fate.

Q13: Is TOTM solely a plasticizer, or does it have other applications in chemical synthesis?

A13: While primarily recognized as a plasticizer, TOTM is also a valuable compound in organic synthesis. It is synthesized via the esterification of trimellitic anhydride with 2-ethylhexyl alcohol []. Research highlights the use of solid superacids, such as palygorskite-supported nano-sized SO42-/TiO2, as efficient catalysts for TOTM synthesis [].

Q14: How is computational chemistry employed in understanding TOTM's properties?

A14: Molecular modeling techniques, specifically docking studies, have been used to predict TOTM's interactions with biological targets like PPARs. These studies provide insights into potential toxicological profiles and guide the development of safer plasticizer alternatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。